1-Chloro-3-iodo-2,5-dimethylbenzene
Description
1-Chloro-3-iodo-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C₈H₉ClI and a molecular weight of 252.52 g/mol. Its structure features a benzene ring substituted with chlorine at position 1, iodine at position 3, and methyl groups at positions 2 and 5.
Properties
IUPAC Name |
1-chloro-3-iodo-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJRXSFFLWJLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-iodo-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of 2,5-dimethylbenzene (xylene) using chlorine and iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 1-chloro-3-iodo-2,5-dimethylbenzene may involve multi-step synthesis processes. These processes often start with the chlorination of 2,5-dimethylbenzene, followed by iodination using iodine or iodine-containing reagents. The reactions are carried out in suitable solvents and under specific temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine or iodine atoms are replaced by other electrophiles.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium iodide, and other nucleophiles are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 1-bromo-3-chloro-2,5-dimethylbenzene, while nucleophilic substitution with sodium hydroxide can produce 1-hydroxy-3-iodo-2,5-dimethylbenzene .
Scientific Research Applications
1-Chloro-3-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-iodo-2,5-dimethylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methyl groups activate the benzene ring towards electrophilic attack, while the halogen atoms influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Iodo-3,5-dimethylbenzene (C₈H₉I)
- Substituents : Iodine (position 1), methyl groups (positions 3, 5).
- Key Differences : The absence of chlorine and differing methyl positions result in reduced steric hindrance and altered electronic effects.
- Applications : Used in Suzuki coupling reactions due to iodine’s superior leaving-group ability compared to chlorine .
- Molecular Weight : 232.06 g/mol (vs. 252.52 g/mol for the target compound).
1-Chloro-3,5-dimethylbenzene (C₈H₉Cl)
- Substituents : Chlorine (position 1), methyl groups (positions 3, 5).
- Key Differences : Lacks iodine and has methyl groups at positions 3 and 5 instead of 2 and 5. This reduces molecular weight (140.61 g/mol) and boiling point .
- Reactivity : Less reactive in cross-coupling reactions due to chlorine’s weaker leaving-group propensity.
1-Bromo-2-chloro-4,5-dimethylbenzene (C₈H₈BrCl)
- Substituents : Bromine (position 1), chlorine (position 2), methyl groups (positions 4, 5).
- Key Differences : Bromine’s electronegativity and size differ from iodine, altering reaction kinetics in nucleophilic substitutions. Methyl positions create distinct steric environments .
Positional Isomers and Functional Group Variations
1-Chloro-2-methoxy-3,5-dimethylbenzene (C₉H₁₁ClO)
2,5-Dichloro-1,3-dimethylbenzene (C₈H₈Cl₂)
- Substituents : Chlorine (positions 2, 5), methyl groups (positions 1, 3).
- Key Differences: Dichlorination increases polarity and boiling point compared to mono-halogenated analogs. Methyl positions influence steric hindrance in substitution reactions .
Compounds with Additional Functional Groups
1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene (C₉H₈BrF₃)
- Substituents : Bromine (position 1), methyl (positions 2, 5), trifluoromethyl (position 4).
- Key Differences : The electron-withdrawing trifluoromethyl group deactivates the ring, reducing reactivity in electrophilic substitutions compared to the target compound .
1-(Chloromethyl)-3-fluoro-5-methylbenzene (C₈H₇ClF)
- Substituents : Chloromethyl (position 1), fluorine (position 3), methyl (position 5).
- Key Differences : The chloromethyl group introduces aliphatic reactivity (e.g., nucleophilic substitution), whereas the target compound’s halogens are aromatic-bound .
Comparative Data Table
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